![molecular formula C16H24N2O4S B273018 1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)
1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMTSP, and it is a sulfonamide derivative of piperazine. The synthesis method of TMTSP involves the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with piperazine in the presence of a base.
作用機序
The mechanism of action of TMTSP involves the inhibition of carbonic anhydrase IX and nitric oxide synthase. Carbonic anhydrase IX is overexpressed in many types of cancer, and its inhibition leads to a decrease in the growth and proliferation of cancer cells. Nitric oxide synthase is involved in the regulation of blood pressure and inflammation, and its inhibition leads to a decrease in blood pressure and inflammation.
Biochemical and Physiological Effects:
TMTSP has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Moreover, TMTSP has been found to decrease blood pressure and inflammation by inhibiting nitric oxide synthase. TMTSP has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
TMTSP has several advantages and limitations for lab experiments. Its potent inhibitory effects on carbonic anhydrase IX and nitric oxide synthase make it an attractive compound for the development of novel anticancer and anti-inflammatory drugs. However, the high cost of synthesis and low solubility in aqueous solutions limit its use in some experiments.
将来の方向性
TMTSP has several potential future directions for research. It can be further studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, TMTSP can be used as a lead compound for the development of novel anticancer and anti-inflammatory drugs. Its structure can be modified to enhance its solubility and reduce the cost of synthesis. TMTSP can also be studied for its potential applications in other fields of science, such as material science and catalysis.
Conclusion:
In conclusion, TMTSP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method involves the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with piperazine in the presence of a base. TMTSP has been extensively studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of carbonic anhydrase IX and nitric oxide synthase. TMTSP has several advantages and limitations for lab experiments, and it has several potential future directions for research.
合成法
The synthesis method of TMTSP involves the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with piperazine in the presence of a base. The reaction takes place at room temperature, and the product is obtained in good yield. The purity of the product can be enhanced by recrystallization.
科学的研究の応用
TMTSP has been extensively studied for its potential applications in various fields of science. It has been found to be a potent inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer. TMTSP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, TMTSP has been found to be a potent inhibitor of nitric oxide synthase, which is involved in the regulation of blood pressure and inflammation. TMTSP has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C16H24N2O4S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
1-[4-(4-methoxy-2,3,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H24N2O4S/c1-11-10-15(12(2)13(3)16(11)22-5)23(20,21)18-8-6-17(7-9-18)14(4)19/h10H,6-9H2,1-5H3 |
InChIキー |
VGDOHEVACGFFPO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCN(CC2)C(=O)C |
正規SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCN(CC2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



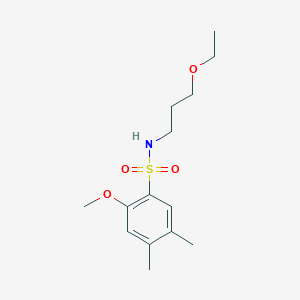
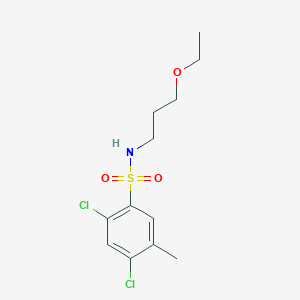

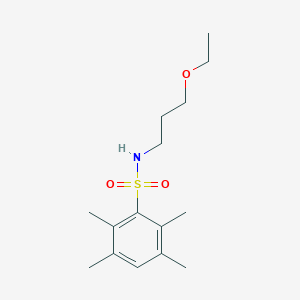
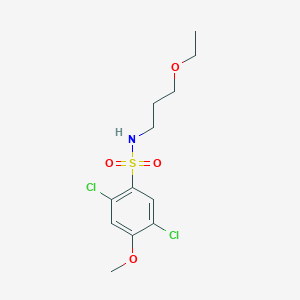
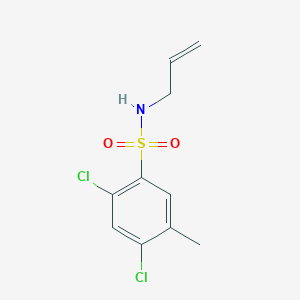
![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B273011.png)
![4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether](/img/structure/B273012.png)



![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)
